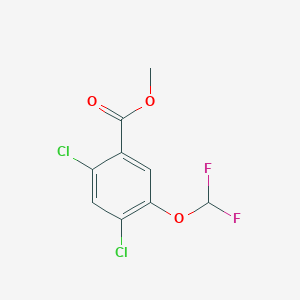

Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate

Description

Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with chlorine atoms at positions 2 and 4, and a difluoromethoxy group at position 3. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing effects of chlorine and difluoromethoxy groups, which may enhance stability and alter solubility compared to simpler benzoates .

Properties

IUPAC Name |

methyl 2,4-dichloro-5-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-7(16-9(12)13)6(11)3-5(4)10/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRJUQXNQFINDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4-Dichloro-6-(difluoromethoxy)benzoic Acid

The foundational step involves synthesizing the acid precursor, 2,4-dichloro-6-(difluoromethoxy)benzoic acid , which is typically achieved through halogenation and nucleophilic substitution reactions on a suitably substituted aromatic ring.

- Starting Material : A precursor such as 2,4-dichlorobenzoic acid or a related chlorinated aromatic compound.

- Introduction of Difluoromethoxy Group : This is often accomplished via nucleophilic substitution reactions using a difluoromethoxy source, such as difluoromethylating reagents, under conditions that favor selective substitution at the desired position (position 6 on the aromatic ring). The process may involve:

- Use of difluoromethylating reagents like difluoromethyl sulfonium salts, which are stable and effective for aromatic fluorination.

- Catalytic or base-mediated conditions to facilitate the substitution.

Esterification to Form Methyl Ester

The key step in the preparation of Methyl 2,4-dichloro-6-(difluoromethoxy)benzoate is esterification of the acid:

2,4-dichloro-6-(difluoromethoxy)benzoic acid + methanol → methyl 2,4-dichloro-6-(difluoromethoxy)benzoate + water

- Reaction Conditions :

- Refluxing in methanol with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Alternatively, using esterification reagents like diazomethane or methylation agents under controlled conditions.

- The process is optimized to maximize yield and purity, often conducted under inert atmosphere to prevent side reactions.

Purification and Characterization

Post-reaction, the mixture undergoes purification steps such as:

- Extraction with organic solvents.

- Washing and drying.

- Recrystallization or chromatography to isolate pure methyl ester.

Data Table: Summary of Preparation Methods

Research Findings and Innovations

Recent research highlights the use of stable difluoromethylating reagents such as S-(difluoromethyl)sulfonium salts, which facilitate selective and efficient fluorination at aromatic positions. These reagents operate under mild conditions, reducing the need for harsh reagents or high temperatures, thus expanding substrate scope and improving yields.

The esterification step benefits from optimized conditions to prevent side reactions and maximize purity. Innovations include employing microwave-assisted esterification or using catalytic amounts of solid acids to enhance reaction rates.

Notes on Industrial and Laboratory Synthesis

- Industrial scale : Process parameters such as temperature, solvent choice, and reagent ratios are optimized for large-scale production, with emphasis on safety and environmental impact.

- Laboratory scale : Emphasis on precise control of reaction conditions, purification, and characterization via NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate is characterized by a benzoate structure containing two chlorine atoms and a difluoromethoxy group. Its molecular formula is , with a molecular weight of approximately 252.05 g/mol. The presence of halogen atoms enhances its reactivity and biological activity, making it a valuable compound in various research domains.

Organic Synthesis

This compound serves as an essential building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions such as substitution, oxidation, and reduction. The difluoromethoxy group enhances the compound's reactivity, allowing for diverse synthetic pathways.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Preliminary studies suggest that its unique structure may confer biological activities such as antimicrobial and antiviral properties. The difluoromethoxy group is known to improve binding affinity to specific biological targets, making it a candidate for drug development aimed at various diseases.

Agricultural Chemistry

In agricultural research, this compound has been explored for its herbicidal properties. Its mechanism of action involves selective inhibition of specific biochemical pathways in plants, which can lead to effective weed management strategies. Research indicates that compounds with similar structures often exhibit significant herbicidal activity against a range of weed species.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Herbicidal Efficacy

Research focused on the herbicidal activity of this compound revealed that it effectively inhibited growth in several weed species while exhibiting minimal impact on crop plants. This selectivity is attributed to differential metabolic pathways between weeds and crops, making it a promising candidate for new herbicide development.

Safety Profile and Future Research Directions

While the biological activity of this compound is promising, safety assessments are crucial. Compounds with similar structures have undergone toxicity evaluations; however, comprehensive toxicological data specific to this compound remains limited. Future studies should prioritize detailed safety assessments to ensure its viability in therapeutic applications.

Mechanism of Action

The mechanism by which Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Biological Activity

Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with two chlorine atoms and a difluoromethoxy group. The molecular formula is CHClFO, with a molecular weight of approximately 276.07 g/mol. The presence of the difluoromethoxy group enhances the compound's lipophilicity, facilitating better cell membrane penetration and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The difluoromethoxy group plays a critical role in enhancing binding affinity to biological targets, potentially leading to inhibition or modulation of enzymatic activity. Research indicates that the compound may function as an enzyme inhibitor or receptor modulator, making it valuable for therapeutic applications.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activity across various studies:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, particularly against certain bacterial strains. Studies have indicated effective inhibition of bacterial growth at specific concentrations .

- Anticancer Potential : The compound's structural features suggest potential anticancer activity through selective binding to carbonic anhydrase isozymes, particularly CAIX, which is overexpressed in various tumors. This selectivity could minimize side effects associated with traditional chemotherapeutics .

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be harnessed for drug development targeting metabolic disorders or cancer .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : In a study involving the administration of this compound to infected mice, significant reductions in bacterial load were observed. The compound was administered at varying doses over a period of time, demonstrating its efficacy in eradicating infections caused by pathogenic bacteria .

- Anticancer Mechanisms : Another research effort focused on the binding affinity of the compound to CAIX. It was found that this compound exhibited a dissociation constant (K) indicating strong binding affinity, suggesting its potential use as an anticancer agent in targeted therapies .

- Enzyme Interaction Studies : Computational modeling studies have provided insights into the binding mechanisms of this compound with various enzymes. The difluoromethoxy group was shown to enhance interactions with active sites of target enzymes, leading to effective inhibition .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step functionalization of 2,4-dichlorobenzoic acid derivatives. For example, esterification using methanol and sulfuric acid under reflux (4 hours) achieves intermediate esters, which are then functionalized with difluoromethoxy groups via nucleophilic substitution . Key variables include solvent choice (e.g., methanol vs. DMSO), temperature control (60°C to boiling points), and stoichiometric ratios of halogenating agents. Recrystallization in ethanol improves purity, but yields may vary due to competing side reactions (e.g., over-sulfonation) .

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) resolves chlorine and fluorine substituents on the aromatic ring, while High-Performance Liquid Chromatography (HPLC) confirms purity (>97% by HLC methods). Mass spectrometry (LC-MS) identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. X-ray crystallography may be used for absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. What mechanisms underlie the compound’s inhibition of carbonic anhydrase isoforms, and how do structural modifications affect binding affinity?

- Methodological Answer : The dichloro and difluoromethoxy groups enhance hydrophobic interactions with carbonic anhydrase IX (CA IX) active sites. Competitive inhibition assays (e.g., fluorescence-based thermal shift) reveal Kd values as low as 0.12 nM, attributed to halogen bonding with zinc-coordinated water molecules. Modifying the benzoate ester to a free carboxylic acid or replacing chlorine with bulkier substituents (e.g., bromine) reduces affinity due to steric hindrance .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, buffer composition) or enzyme isoform specificity. Cross-validate results using orthogonal methods:

- Enzymatic assays : Compare stopped-flow CO₂ hydration vs. esterase activity.

- Cell-based models : Use CA IX-overexpressing cancer cell lines under hypoxic conditions.

- Structural analysis : Perform molecular docking with crystallographic data to confirm binding poses .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer : The difluoromethoxy group enhances lipophilicity but may reduce aqueous solubility. Strategies include:

- Prodrug design : Convert the methyl ester to a phosphate ester for pH-dependent release.

- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma stability.

- Co-solvent systems : Employ cyclodextrins or ethanol-water mixtures in preclinical formulations .

Q. How does the compound’s reactivity in nucleophilic aromatic substitution (NAS) compare to analogs with chlorine/fluorine substitutions?

- Methodological Answer : The electron-withdrawing dichloro groups activate the benzene ring for NAS at the 5-position. Kinetic studies show fluorine substituents (vs. chlorine) accelerate NAS due to stronger inductive effects. However, steric effects from difluoromethoxy groups may hinder reactivity in bulky nucleophiles (e.g., amines). Monitor reaction progress via TLC with iodine staining or inline IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.